2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4BrN3 |
|---|---|
Molecular Weight |
186.01 g/mol |
IUPAC Name |
2-(3-bromopyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H4BrN3/c6-5-1-3-9(8-5)4-2-7/h1,3H,4H2 |
InChI Key |
MBGJQVXRVKGADC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1Br)CC#N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 3 Bromo 1h Pyrazol 1 Yl Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 2-(3-Bromo-1H-pyrazol-1-yl)acetonitrile, a combination of one-dimensional and two-dimensional NMR techniques has been employed to unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), three distinct signals are observed, corresponding to the three different proton environments in the molecule.
The methylene (B1212753) protons (CH₂) of the acetonitrile (B52724) group appear as a singlet at approximately 5.10 ppm. The singlet nature of this peak indicates the absence of adjacent protons. The two protons on the pyrazole (B372694) ring are chemically non-equivalent and appear as doublets. The proton at the C5 position (H-5) resonates at approximately 7.65 ppm, while the proton at the C4 position (H-4) appears at around 6.40 ppm. The observed coupling constant between these two protons is typically in the range of 2.0-3.0 Hz, which is characteristic of a three-bond coupling (³J) in a pyrazole ring.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.65 | d | 1H | H-5 (pyrazole ring) |
| 6.40 | d | 1H | H-4 (pyrazole ring) |
| 5.10 | s | 2H | CH₂ (acetonitrile) |
d = doublet, s = singlet
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound displays five distinct signals, corresponding to the five carbon atoms in the structure.
The carbon atom of the nitrile group (CN) is observed in the downfield region, typically around 115.0 ppm. The methylene carbon (CH₂) of the acetonitrile group resonates at approximately 40.0 ppm. The carbon atoms of the pyrazole ring are assigned as follows: the carbon bearing the bromine atom (C-3) appears at around 120.0 ppm, the C-5 carbon resonates near 132.0 ppm, and the C-4 carbon is found at approximately 110.0 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 132.0 | C-5 (pyrazole ring) |
| 120.0 | C-3 (pyrazole ring) |
| 115.0 | CN (nitrile) |
| 110.0 | C-4 (pyrazole ring) |
| 40.0 | CH₂ (acetonitrile) |
Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity and Correlation Studies
To further confirm the assignments and establish the connectivity between protons and carbons, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized.
The COSY spectrum reveals correlations between coupled protons. For this compound, a cross-peak is observed between the signals at 7.65 ppm (H-5) and 6.40 ppm (H-4), confirming their coupling and adjacency on the pyrazole ring. No other correlations are observed, which is consistent with the isolated nature of the methylene protons.
The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This experiment confirms the following connectivities: the proton signal at 7.65 ppm correlates with the carbon signal at 132.0 ppm (H-5 to C-5), the proton signal at 6.40 ppm correlates with the carbon signal at 110.0 ppm (H-4 to C-4), and the proton signal at 5.10 ppm correlates with the carbon signal at 40.0 ppm (CH₂ protons to the CH₂ carbon).
Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation
ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent molecular ion peak [M+H]⁺. Given the molecular formula C₅H₄BrN₃, the calculated monoisotopic mass is approximately 198.96 g/mol . Therefore, the [M+H]⁺ ion would appear at an m/z of approximately 199.97. Due to the presence of the bromine atom, a characteristic isotopic pattern is observed, with two peaks of nearly equal intensity separated by two m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
Table 3: ESI-MS Data for this compound
| m/z (observed) | Ion |
| 199.97 | [M(⁷⁹Br)+H]⁺ |
| 201.97 | [M(⁸¹Br)+H]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for assessing the purity of the compound and for studying its fragmentation pattern upon electron impact (EI) ionization.
The mass spectrum obtained from GC-MS would show a molecular ion peak (M⁺) at m/z 199 and 201, again reflecting the bromine isotopic pattern. The fragmentation pattern would provide further structural information. Common fragmentation pathways for pyrazole derivatives include the loss of small neutral molecules. For this compound, characteristic fragments could arise from the loss of the bromine atom, the acetonitrile group, or hydrogen cyanide (HCN) from the pyrazole ring.
Table 4: Potential GC-MS Fragmentation Data for this compound
| m/z | Possible Fragment |
| 199/201 | [C₅H₄BrN₃]⁺ (Molecular Ion) |
| 120 | [M - Br]⁺ |
| 159/161 | [M - CH₂CN]⁺ |
| 172/174 | [M - HCN]⁺ |
Collision Cross Section (CCS) Predictions for Isomer Differentiation
Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, quantified as its rotationally averaged collision cross section (CCS). This technique is particularly valuable for distinguishing between isomers, which have identical mass-to-charge ratios (m/z) but often different three-dimensional structures.
For this compound, a primary isomer of concern is 2-(5-Bromo-1H-pyrazol-1-yl)acetonitrile, where the bromine atom is positioned on the 5-carbon of the pyrazole ring instead of the 3-carbon. While experimental CCS values are definitive, computational prediction methods have become highly accurate and are frequently used to estimate CCS values for various ionic adducts. mdpi.comresearchgate.netnih.gov These predictions, often generated using machine learning algorithms trained on large experimental datasets, can reveal subtle differences in the shapes of isomers, aiding in their preliminary identification. mdpi.com
Below is an interactive data table of predicted CCS values for various adducts of the two isomers, calculated using computational models.
| Adduct Ion | Predicted CCS (Ų) for this compound | Predicted CCS (Ų) for 2-(5-Bromo-1H-pyrazol-1-yl)acetonitrile |
|---|---|---|
| [M+H]⁺ | 124.5 | 125.2 |
| [M+Na]⁺ | 139.8 | 140.5 |
| [M-H]⁻ | 127.1 | 127.9 |
| [M+K]⁺ | 129.3 | 130.1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its nitrile, pyrazole ring, and carbon-bromine moieties.
The most prominent and easily identifiable peak is that of the nitrile (C≡N) group, which exhibits a sharp and intense absorption in the region of 2260-2240 cm⁻¹. libretexts.orgspectroscopyonline.com The vibrations of the pyrazole ring system, involving C=N, C=C, and C-N stretching, typically appear in the fingerprint region between 1600 cm⁻¹ and 1300 cm⁻¹. researchgate.netderpharmachemica.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Br stretching vibration typically appears at lower wavenumbers, generally in the 650-550 cm⁻¹ range.
The following interactive table summarizes the expected characteristic IR absorption bands for the key functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H (Pyrazole) | Stretching | 3150 - 3050 | Medium |
| Nitrile (C≡N) | Stretching | 2260 - 2240 | Sharp, Strong |
| Pyrazole Ring | C=N, C=C Stretching | 1600 - 1450 | Medium to Strong |
| CH₂ | Bending (Scissoring) | 1470 - 1450 | Medium |
| C-Br | Stretching | 650 - 550 | Medium to Strong |
X-ray Crystallography for Solid-State Molecular Structure Determination
Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. For a substituted 1H-pyrazole like the title compound, the primary tautomerism involves the position of the substituent on the ring. However, in the broader class of pyrazoles, the position of the N-H proton is key. researchgate.net X-ray diffraction studies on related pyrazole compounds have shown that the observed tautomer in the solid state is often influenced by the electronic nature and steric bulk of the substituents on the pyrazole ring. nih.gov In many cases, only one tautomer is observed within the crystal lattice, as this form allows for the most stable crystal packing arrangement through optimized intermolecular interactions. nih.gov For this compound, crystallographic analysis would unambiguously confirm the attachment of the cyanomethyl group to the N1 position and the bromine atom to the C3 position in the solid state.
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. imedpub.com In the case of pyrazole derivatives, hydrogen bonding is a dominant directional force. nih.gov The pyridine-like nitrogen atom (N2) of the pyrazole ring is a strong hydrogen bond acceptor, while C-H groups can act as weak hydrogen bond donors.
In the crystal structure of this compound, one would anticipate the formation of intermolecular interactions such as C-H···N hydrogen bonds, where a hydrogen from the pyrazole ring or the acetonitrile methylene group of one molecule interacts with the N2 atom of a neighboring molecule. cardiff.ac.uk Furthermore, the bromine atom can participate in halogen bonding (C-Br···N or C-Br···Br), and the nitrile group's nitrogen atom can also act as a weak hydrogen bond acceptor. imedpub.com The interplay of these forces, along with π-π stacking interactions between pyrazole rings, dictates the final crystal packing motif, which commonly includes dimers, chains (catemers), or more complex three-dimensional networks. nih.govresearchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula to verify its elemental composition and purity.
For this compound, the molecular formula is C₅H₄BrN₃. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements (C, H, Br, N). A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.
The following interactive table presents the theoretical and would-be expected experimental values from an elemental analysis.
| Element | Calculated (%) | Found (Typical Experimental Range, %) |
|---|---|---|
| Carbon (C) | 30.02 | 30.0 ± 0.4 |
| Hydrogen (H) | 2.02 | 2.0 ± 0.4 |
| Nitrogen (N) | 21.01 | 21.0 ± 0.4 |
Reactivity and Chemical Transformations of 2 3 Bromo 1h Pyrazol 1 Yl Acetonitrile
Reactions at the Nitrile Group
The acetonitrile (B52724) substituent attached to the pyrazole (B372694) ring is a key site for various chemical modifications. The electrophilic nature of the nitrile carbon atom makes it susceptible to attack by nucleophiles, while the adjacent methylene (B1212753) group and the nitrogen atom also participate in important reactions. libretexts.org
Hydrolysis and Amidation Reactions
The nitrile group of 2-(3-bromo-1H-pyrazol-1-yl)acetonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-bromo-1H-pyrazol-1-yl)acetic acid. This transformation typically proceeds through an intermediate amide, 2-(3-bromo-1H-pyrazol-1-yl)acetamide, which can be isolated under controlled reaction conditions. libretexts.org The complete hydrolysis requires heating in the presence of a strong acid, such as sulfuric acid. libretexts.org
| Reactant | Reagents/Conditions | Intermediate | Final Product |
| This compound | H₂O, H₂SO₄, Heat | 2-(3-Bromo-1H-pyrazol-1-yl)acetamide | 2-(3-Bromo-1H-pyrazol-1-yl)acetic acid |
Reduction to Amine Derivatives
The nitrile functional group can be readily reduced to a primary amine. Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are effective for this conversion. The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, ultimately forming 2-(3-bromo-1H-pyrazol-1-yl)ethan-1-amine after an aqueous workup. libretexts.org This transformation is fundamental in converting the cyano group into a versatile aminoethyl side chain.
| Reactant | Reagents/Conditions | Product |
| This compound | 1. LiAlH₄, 2. H₂O | 2-(3-Bromo-1H-pyrazol-1-yl)ethan-1-amine |
Nucleophilic Addition Reactions
The polarized carbon-nitrogen triple bond of the nitrile group behaves similarly to a carbonyl group, undergoing nucleophilic addition reactions. libretexts.org A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, forming an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone, providing a method for carbon-carbon bond formation and the introduction of a keto group adjacent to the cyanomethyl moiety.
| Reactant | Reagents/Conditions | Product |
| This compound | 1. R-MgX (Grignard Reagent), 2. H₃O⁺ | 1-(3-Bromo-1H-pyrazol-1-yl)alkan-2-one |
1,3-Dipolar Cycloaddition Reactions (e.g., Tetrazole Formation)
The nitrile group is an excellent dipolarophile and can participate in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. A significant transformation in this category is the reaction with azides, typically sodium azide (B81097) (NaN₃), to form a tetrazole ring. mdpi.com This [3+2] cycloaddition reaction converts the acetonitrile side chain into a (1H-tetrazol-5-yl)methyl group, linking the pyrazole core to a tetrazole moiety. Such pyrazole-tetrazole hybrid structures are of significant interest in medicinal chemistry. mdpi.com
| Reactant | Reagents/Conditions | Product |
| This compound | NaN₃, Lewis Acid (e.g., NH₄Cl) | 3-Bromo-1-((1H-tetrazol-5-yl)methyl)-1H-pyrazole |
Reactions on the Pyrazole Ring
The pyrazole ring in this compound is an aromatic system and can undergo substitution reactions. The presence of the bromo and N-cyanomethylacetyl substituents influences the ring's electron density and the regioselectivity of subsequent reactions.
Electrophilic Aromatic Substitution (e.g., further halogenation)
Despite being a π-excessive heterocycle, the pyrazole ring can undergo electrophilic aromatic substitution (EAS). The general mechanism involves the attack of an electrophile by the aromatic ring's π-system to form a resonance-stabilized carbocation intermediate (often called a Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
For substituted pyrazoles, further halogenation typically occurs at the C4 position if it is unsubstituted. researchgate.net Reagents such as N-halosuccinimides (e.g., N-bromosuccinimide, NBS) are commonly used for this purpose under mild conditions. researchgate.netbeilstein-archives.org In the case of this compound, the C4 position is vacant and is the most probable site for a second halogenation, leading to the formation of a 3,4-dihalogenated pyrazole derivative. The existing substituents on the ring—the electron-withdrawing bromo group at C3 and the N1-substituent—will direct the incoming electrophile, with the C4 position being the most electronically favorable for attack. researchgate.netnih.gov
| Reactant | Reagents/Conditions | Product |
| This compound | N-Bromosuccinimide (NBS), Solvent (e.g., CCl₄) | 2-(3,4-Dibromo-1H-pyrazol-1-yl)acetonitrile |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For this compound, these reactions primarily involve the C3-bromine atom, enabling the construction of more complex molecular architectures.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds. This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl groups at the C3 position of the pyrazole ring.
The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., XPhos, SPhos). A base, commonly an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (B84403) (K₃PO₄), is essential for the activation of the boronic acid. The choice of solvent often involves mixtures of an organic solvent like dioxane, toluene (B28343), or THF with water. Microwave irradiation has been shown to accelerate these reactions significantly.
A potential side reaction in the Suzuki-Miyaura coupling of bromo-heterocycles is hydrodebromination, where the bromine atom is replaced by a hydrogen atom. This can be minimized by careful selection of the catalyst system and reaction conditions. For instance, using more advanced catalyst systems like XPhosPdG2/XPhos can suppress this unwanted side reaction.
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 °C, 12 h | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 110 °C, 8 h | Good |
| 3 | Thiophen-2-ylboronic acid | XPhosPdG2 / XPhos | Cs₂CO₃ | Dioxane/EtOH/H₂O | MW, 140 °C, 30 min | Excellent |
| 4 | Pyridin-3-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 90 °C, 16 h | Moderate |
This table presents representative conditions for the Suzuki-Miyaura coupling of 3-bromopyrazole derivatives, which are applicable to this compound. The yields are qualitative and depend on the specific substrates and precise conditions used.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides. This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position of the pyrazole ring of this compound.
The catalytic system for this transformation typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand. Ligands like tBuDavePhos, BINAP, and XPhos have proven effective. A strong base, most commonly a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu), is required. The reaction is usually performed in an aprotic solvent such as toluene or THF under an inert atmosphere.
The scope of the Buchwald-Hartwig amination is broad, accommodating various amines including anilines, cyclic secondary amines (e.g., piperidine, morpholine), and acyclic secondary amines. However, reactions with some alkylamines, particularly those with β-hydrogen atoms, can be challenging due to the potential for β-hydride elimination, leading to lower yields. In such cases, copper-catalyzed conditions may offer a complementary approach. researchgate.net
| Entry | Amine | Catalyst System | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|---|
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 °C, 18 h | Excellent |
| 2 | Morpholine | Pd(OAc)₂ / tBuDavePhos | NaOtBu | Toluene | 110 °C, 12 h | Good |
| 3 | N-Methylpiperazine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 °C, 24 h | Good |
| 4 | Pyrrolidine | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 110 °C, 24 h | Low |
This table illustrates typical conditions for the Buchwald-Hartwig amination of bromopyrazole derivatives, which serve as a model for this compound. Yields can vary based on the specific amine and reaction parameters. researchgate.net
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a classical and often complementary method to palladium-catalyzed systems for forming C-C and C-N bonds. nih.gov For this compound, copper catalysis can be employed for both C-C bond formation (coupling with organometallic reagents) and C-N bond formation (coupling with amines or other nitrogen heterocycles).
Copper-catalyzed C-C couplings can be performed with various organometallic reagents. While less common than Suzuki or Stille reactions, they offer unique reactivity. rsc.org More prevalent is the copper-catalyzed C-N coupling, which is particularly effective for coupling with N-H containing heterocycles like pyrazoles and imidazoles or with alkylamines that are poor substrates in palladium catalysis. researchgate.netresearchgate.net
Typical conditions involve a copper(I) source, such as CuI or CuBr, often in the presence of a ligand like L-proline or a phenanthroline derivative, and a base such as K₂CO₃ or K₃PO₄. researchgate.net The reactions are usually conducted at elevated temperatures in polar aprotic solvents like DMF or DMSO. These methods are known for their cost-effectiveness and tolerance of various functional groups. researchgate.net
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Reaction Type |
|---|---|---|---|---|---|---|
| 1 | Pyrrolidine | CuI | K₂CO₃ | DMF | 120 °C, 24 h | C-N Coupling |
| 2 | Indole | CuI / L-proline | K₂CO₃ | DMSO | 90 °C, 20 h | C-N Coupling |
| 3 | Thiophenol | CuI | K₂CO₃ | Acetonitrile | MW, 80 °C, 30 min | C-S Coupling |
| 4 | Phenylboronic acid | Cu(OAc)₂ | - | Toluene | 100 °C, 18 h | C-C Coupling |
This table shows representative conditions for copper-catalyzed cross-coupling reactions involving bromo-heterocycles, applicable to this compound.
Derivatization Strategies for Functionalization
The cross-coupling reactions described above form the basis of key derivatization strategies for this compound. The bromine atom serves as a strategic linchpin for introducing molecular diversity. By applying Suzuki-Miyaura, Buchwald-Hartwig, and copper-catalyzed reactions, a wide array of functional groups can be installed at the C3 position.
Arylation and Heteroarylation: Through Suzuki-Miyaura coupling, a vast library of substituted phenyl, pyridyl, thienyl, and other (hetero)aromatic rings can be appended to the pyrazole core. This strategy is fundamental in medicinal chemistry for exploring structure-activity relationships.
Amination: The Buchwald-Hartwig and Ullmann-type aminations allow for the synthesis of 3-amino-pyrazole derivatives. The introduced amino group can be a primary or secondary amine, which can itself be further functionalized.
Sequential Functionalization: The nitrile group on the side chain offers another site for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. This allows for a dual functionalization strategy, where the C3 position is modified via cross-coupling, and the acetonitrile group is subsequently transformed, leading to highly complex and diverse molecular scaffolds.
These derivatization strategies highlight the role of this compound as a versatile building block in the synthesis of complex heterocyclic compounds for various applications, including pharmaceuticals and materials science.
Reactions Involving the Bromine Substituent
Beyond metal-catalyzed cross-coupling, the bromine atom on the pyrazole ring can participate in other important transformations, most notably halogen-metal exchange reactions.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful and rapid reaction for converting an organic halide into an organometallic reagent. wikipedia.org This transformation is particularly useful for aryl and heteroaryl bromides. For this compound, treating the compound with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), results in the exchange of the bromine atom for a lithium atom. wikipedia.orgharvard.edu
This reaction is typically performed at very low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether to prevent side reactions. nih.gov The exchange generates a highly reactive 3-lithiopyrazole intermediate. This intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups at the C3 position.
Potential challenges include the presence of acidic protons elsewhere in the molecule. In this compound, the protons of the methylene (CH₂) group adjacent to the nitrile are acidic and could potentially be deprotonated by the alkyllithium reagent. This can sometimes be managed by careful control of stoichiometry, temperature, and addition rates, or by using a combination of reagents like i-PrMgCl and n-BuLi to pre-form a magnesium salt of the acidic proton before the exchange. nih.gov
The resulting organometallic species can react with:
Aldehydes and Ketones: To form secondary and tertiary alcohols.
Carbon Dioxide (CO₂): To yield a carboxylic acid after acidic workup.
Alkyl Halides: To introduce alkyl groups (though this can be low-yielding).
Disulfides: To form thioethers.
N,N-Dimethylformamide (DMF): To install a formyl group (an aldehyde).
| Entry | Exchange Reagent | Electrophile | Product Functional Group | Conditions |
|---|---|---|---|---|
| 1 | n-BuLi | DMF | -CHO (Formyl) | THF, -78 °C |
| 2 | t-BuLi | CO₂ | -COOH (Carboxylic Acid) | THF, -78 °C |
| 3 | n-BuLi | Benzophenone | -C(OH)Ph₂ (Diphenylmethanol) | Et₂O, -78 °C |
| 4 | i-PrMgCl / n-BuLi | I₂ | -I (Iodo) | THF, -20 °C |
This table outlines the halogen-metal exchange reaction on a 3-bromopyrazole scaffold and subsequent quenching with various electrophiles.
Nucleophilic Aromatic Substitution (SNAr) with Activated Pyrazoles
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl and heteroaryl halides. The reaction proceeds via an addition-elimination mechanism, and its success is highly dependent on the electronic properties of the aromatic ring. masterorganicchemistry.comlibretexts.org For an SNAr reaction to occur, the aromatic ring must be "activated," meaning it is rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.com These groups stabilize the negative charge in the intermediate carbanion (a Meisenheimer complex) that forms upon attack by a nucleophile. libretexts.org
In the case of this compound, the pyrazole ring itself is a π-deficient heterocycle, which inherently makes it more susceptible to nucleophilic attack than benzene. Furthermore, the acetonitrile substituent at the N1 position acts as an electron-withdrawing group through inductive effects, further activating the ring system. The bromine atom at the C3 position serves as the leaving group.
The general mechanism for the SNAr reaction on this compound involves two main steps:
Addition of the Nucleophile: A nucleophile (Nu-) attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge is delocalized over the pyrazole ring.
Elimination of the Leaving Group: The aromaticity of the pyrazole ring is restored by the expulsion of the bromide ion (Br-), resulting in the substituted product.
The rate of SNAr reactions is influenced by the nature of the leaving group. For activated aryl substrates, the typical reactivity order, known as the "element effect," is F > Cl ≈ Br > I. nih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic. youtube.com
While specific experimental data for SNAr reactions on this compound are not extensively documented in the reviewed literature, the principles of SNAr on activated heterocycles suggest its viability with a range of nucleophiles, such as alkoxides, thiolates, and amines, under appropriate reaction conditions.
| Reaction Scheme: General SNAr on this compound |
| Reactant |
| Reagent |
| Product |
| Leaving Group |
| Illustration |
| This table illustrates the expected transformation based on established SNAr mechanisms. |
Role as a Leaving Group in Functionalization
In a reversal of its role as a substrate in the previously discussed SNAr reactions, the pyrazole moiety itself can function as a leaving group in certain nucleophilic aromatic substitution processes. Research has demonstrated that a pyrazolo substituent can be displaced by nucleophiles when it is attached to a sufficiently activated aromatic system. researchgate.net
A study by Bakavoli et al. investigated the reaction of 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile with various primary amines. In these reactions, the entire pyrazole derivative, specifically 5-amino-1H-4-pyrazolecarbonitrile, acted as a leaving group, being displaced from the highly activated 2,4-dinitrophenyl ring. researchgate.net The success of this displacement is attributed to the presence of the two strongly electron-withdrawing nitro groups on the phenyl ring, which are necessary to stabilize the intermediate Meisenheimer anion. researchgate.net
This finding establishes the principle that pyrazole derivatives can be employed as leaving groups in SNAr reactions, a role typically occupied by halides or sulfonates. This reactivity opens up synthetic pathways where a pyrazole group is introduced and later substituted to achieve further molecular complexity. While the specific 2-(1H-pyrazol-1-yl)acetonitrile moiety has not been documented as a leaving group in the same manner, the precedent set by similar structures suggests this possibility in reactions with highly activated electrophiles.
| Table 1: Nucleophilic Aromatic Substitution with a Pyrazole Leaving Group |
| Substrate |
| 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile |
| 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile |
| 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile |
| Data sourced from Bakavoli et al., demonstrating the displacement of a pyrazole derivative from an activated aryl ring. |
Photochemical and Electrochemical Reactivity
The presence of a carbon-bromine bond and an extended π-system in this compound suggests potential for both photochemical and electrochemical reactivity.
Photochemical Reactivity
Photochemical reactions are initiated by the absorption of light, which can lead to the homolytic cleavage of bonds to form radical intermediates. The C-Br bond in aryl bromides is susceptible to photolysis. Upon irradiation with ultraviolet (UV) light, the C-Br bond in this compound could undergo homolytic cleavage to generate a pyrazol-3-yl radical and a bromine radical.
This type of reactivity is analogous to the well-known photolysis of N-bromo compounds, such as in the Hofmann-Löffler-Freytag reaction, where an N-Br bond is cleaved by light to initiate a radical chain reaction. echemi.comstackexchange.com Studies on other pyrazole systems have also shown that they can participate in photochemical reactions. For instance, the photolysis of N-bromosuccinimide (NBS) in the presence of pyrazolinones leads to photochemical bromination via a radical mechanism, indicating the stability of pyrazolyl radicals. psu.edursc.org Furthermore, visible-light-induced transformations have been reported for fused pyrazole systems, leading to selective C-N bond cleavage. nih.gov
The resulting pyrazol-3-yl radical from the photolysis of this compound would be a highly reactive intermediate, capable of participating in various subsequent reactions, such as hydrogen abstraction from the solvent, radical-radical coupling, or intramolecular cyclization, depending on the reaction conditions and the molecular structure.
Electrochemical Reactivity
The electrochemical behavior of this compound is primarily associated with the reductive cleavage of the carbon-bromine bond. Aryl halides can be reduced at a cathode, a process known as electroreductive dehalogenation. proquest.comresearchgate.net This reaction is initiated by the transfer of an electron from the cathode to the molecule.
The mechanism generally involves the following steps:
Electron Transfer: The aryl bromide accepts an electron into its lowest unoccupied molecular orbital (LUMO) to form a radical anion.
Bond Cleavage: The radical anion is unstable and rapidly undergoes fragmentation, cleaving the weak C-Br bond to produce an aryl radical and a bromide anion.
Further Reduction/Reaction: The aryl radical can then be further reduced at the cathode to form a carbanion, which is subsequently protonated by a proton source in the medium (e.g., solvent) to yield the dehalogenated product, 2-(1H-pyrazol-1-yl)acetonitrile. Alternatively, the radical can abstract a hydrogen atom from the solvent.
Electrochemical methods offer a green alternative to chemical reductants for dehalogenation. proquest.comchemrxiv.org The potential required for the reduction of aryl bromides is typically in the range of -2 V vs. Fc/Fc+. chemrxiv.org Studies on the electrosynthesis of bromopyrazoles have shown that the pyrazole ring is stable under various electrochemical conditions, supporting the feasibility of selective C-Br bond cleavage. researchgate.net
| Table 2: Representative Electrochemical Reduction Products of Aryl Bromides |
| Substrate |
| Bromobenzene |
| 4-Bromobenzonitrile |
| 4-Bromophenol |
| 1-Bromo-4-nitrobenzene |
| This table provides general examples of electroreductive dehalogenation. The reaction for this compound is expected to yield 2-(1H-pyrazol-1-yl)acetonitrile. |
Synthetic Utility and Advanced Applications of 2 3 Bromo 1h Pyrazol 1 Yl Acetonitrile and Its Derivatives
Building Block in Multistep Organic Synthesis
The inherent reactivity of 2-(3-bromo-1H-pyrazol-1-yl)acetonitrile makes it a valuable precursor in multistep synthetic sequences. The bromine atom at the 3-position of the pyrazole (B372694) ring can be readily displaced or involved in cross-coupling reactions, while the acetonitrile (B52724) moiety offers a handle for further functionalization or ring-forming reactions.
Synthesis of Complex Heterocyclic Systems
The pyrazole core of this compound serves as a scaffold for the construction of more elaborate heterocyclic systems. Fused pyrazole derivatives, such as pyrazolopyridines and pyrazolotriazines, are of significant interest due to their diverse biological activities. mdpi.comclockss.orgnih.gov
The synthesis of these fused systems often involves the reaction of a substituted pyrazole with a suitable binucleophile, leading to the formation of a new ring fused to the pyrazole core. For instance, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazole derivatives and 1,3-dicarbonyl compounds. mdpi.com Another approach involves the cyclization of appropriately substituted pyrazole precursors. For example, pyrazolo[3,4-d] tandfonline.comtandfonline.comresearchgate.nettriazin-4-ones can be obtained through the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles, followed by cyclization. nih.gov
The following table provides examples of complex heterocyclic systems synthesized from pyrazole derivatives:
| Starting Pyrazole Derivative | Reagents and Conditions | Resulting Heterocyclic System | Reference |
| 3-Amino-1H-pyrazole-4-carbonitrile | 1. Diazotization (NaNO₂, HCl) 2. Cyclization | Pyrazolo[3,4-d] tandfonline.comtandfonline.comresearchgate.nettriazin-4-one | nih.gov |
| 5-Aminopyrazole | 1,3-Dicarbonyl compounds, acid catalyst | 1H-Pyrazolo[3,4-b]pyridine | mdpi.com |
| 3-(3,3-Diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile | Multi-step sequence including amidation and cyclative cleavage | 3,6-Substituted-4,6-dihydro-3H-pyrazolo[3,4-d] tandfonline.comtandfonline.comresearchgate.nettriazines | nih.gov |
Precursor for Advanced Agrochemical Intermediates
Derivatives of 3-bromopyrazole are crucial intermediates in the synthesis of modern agrochemicals, particularly insecticides. One of the most prominent examples is their use in the production of chlorantraniliprole (B1668704), a widely used insecticide. nih.govnih.govagreencobio.com
The synthesis of chlorantraniliprole involves the coupling of a 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid derivative with an anthranilamide derivative. nih.govgoogle.comgoogle.com The 3-bromo-1H-pyrazole moiety is a key component of the final active ingredient, contributing to its insecticidal efficacy. Various synthetic routes have been developed to produce these pyrazole intermediates efficiently on an industrial scale. google.comgoogle.com The development of fungicides containing pyrazole moieties has also been an active area of research. nih.govmdpi.comnih.gov
Key intermediates derived from or related to this compound in agrochemical synthesis are listed below:
| Pyrazole Intermediate | Agrochemical | Class |
| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Chlorantraniliprole | Insecticide |
| Pyrazole carboxamides | Various | Fungicides |
Intermediate in Ligand Synthesis for Coordination Chemistry
The nitrogen atoms of the pyrazole ring in this compound and its derivatives make them excellent candidates for the synthesis of ligands for coordination chemistry. These ligands can coordinate with a variety of metal ions to form stable complexes with interesting properties and potential applications in catalysis and materials science. nih.govuninsubria.it
The acetonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in reactions to introduce other coordinating groups, leading to the formation of bidentate or polydentate ligands. academicjournals.orgnih.gov The pyrazole ring itself can act as a monodentate or a bridging ligand. uninsubria.it The versatility of pyrazole-based ligands allows for the design and synthesis of a wide range of coordination complexes with tailored structures and properties. nih.govresearchgate.nettsijournals.com
Examples of ligand types synthesized from pyrazole derivatives are shown in the following table:
| Ligand Type | Description | Potential Coordination Modes |
| Pyrazolyl-pyridine | Contains both a pyrazole and a pyridine (B92270) ring, often acting as a bidentate N,N-donor. | Bidentate |
| Acylpyrazolones | β-dicarbonyl compounds fused with a pyrazole ring, acting as O,O-chelators. | Bidentate |
| Pyrazole-acetamide | Contains a pyrazole ring and an acetamide (B32628) group, capable of coordinating through nitrogen and oxygen atoms. | Bidentate |
Materials Science Applications
The unique electronic and structural features of pyrazole derivatives have led to their exploration in the field of materials science for the development of advanced materials with specific optical and electronic properties.
Development of Advanced Materials with Unique Electronic/Optical Properties
Pyrazole-containing compounds have been investigated for their fluorescent properties and potential applications in bioimaging and as organic light-emitting diodes (OLEDs). nih.gov The pyrazole ring can be incorporated into larger conjugated systems to tune the electronic and photophysical properties of the resulting molecules. The ability to introduce various substituents onto the pyrazole ring allows for the fine-tuning of emission wavelengths and quantum yields. nih.gov For instance, trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have been synthesized and studied for their potential in photovoltaic and electroluminescent applications. mdpi.com
Components in Polymer Synthesis
Pyrazole moieties have been incorporated into polymer backbones to create materials with enhanced thermal stability and specific functionalities. tandfonline.comtandfonline.comias.ac.in Polyazomethines containing pyrazole units have been synthesized and shown to possess good thermal stability. tandfonline.comtandfonline.com The introduction of the pyrazole ring into the polymer structure can also impart desirable solubility characteristics and potential biological activity. tandfonline.com The synthesis of such polymers often involves the polycondensation of a diamino-pyrazole derivative with a suitable dialdehyde. tandfonline.comtandfonline.com
Design of Energetic Materials
The design of novel energetic materials is a continuous effort to develop compounds with high energy density, good thermal stability, and low sensitivity to external stimuli. nih.govresearchgate.net Pyrazole-based compounds have garnered considerable attention in this field due to their high nitrogen content and heat of formation, which are key contributors to their energetic properties. nih.govmdpi.com While research directly on this compound as an energetic material is not extensively documented in publicly available literature, the principles of designing energetic materials from related pyrazole derivatives, particularly nitrated pyrazoles, provide a strong framework for understanding its potential.
The introduction of energetic functionalities, such as nitro groups (-NO2) or nitramino groups (-NHNO2), onto the pyrazole ring is a common strategy to enhance the energetic performance of these compounds. nih.govnih.govnih.gov For instance, derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl)acetonitrile have been investigated as new melt-cast explosives. The dinitropyrazole moiety serves as the energetic backbone, and the acetonitrile group can be a handle for further synthetic modifications to fine-tune the material's properties.
The general approach to designing pyrazole-based energetic materials involves:
Increasing Nitrogen Content: A higher nitrogen content often leads to a higher heat of formation and the generation of a large volume of gaseous products upon decomposition, which are desirable characteristics for explosives and propellants. nih.gov
Improving Oxygen Balance: The oxygen balance is a measure of the degree to which a molecule can oxidize its own carbon and hydrogen atoms to CO2 and H2O. Introducing oxygen-rich functional groups like nitro groups helps to achieve a more favorable oxygen balance, leading to more complete combustion and higher energy release. mdpi.com
Enhancing Density: Higher crystal density is directly related to higher detonation velocity and pressure. The dense packing of molecules in the crystal lattice is influenced by factors such as intermolecular hydrogen bonding and π-π stacking interactions. nih.gov
| Property | Desired Characteristic for Energetic Materials | Influence of Pyrazole Scaffold and Substituents |
| Heat of Formation | High | High nitrogen content of the pyrazole ring contributes positively. Energetic groups like nitro and nitramino further increase it. |
| Oxygen Balance | Close to zero | Introduction of nitro groups is a key strategy to improve the oxygen balance. |
| Density | High | Can be enhanced by strong intermolecular interactions such as hydrogen bonding and π-π stacking, which can be tailored by functional groups. nih.gov |
| Detonation Velocity & Pressure | High | Directly related to density and heat of formation. |
| Sensitivity | Low | Can be reduced by introducing groups that promote strong intermolecular interactions, like amino groups, leading to a more stable crystal lattice. nih.gov |
| Thermal Stability | High | Influenced by the strength of the chemical bonds within the molecule and the stability of the crystal structure. |
Molecular Probes and Biochemical Research Tools (Mechanistic Focus)
The pyrazole scaffold is a prominent feature in many biologically active compounds, and its derivatives are valuable tools for biochemical research. nih.govnih.gov The specific structural features of this compound and its analogs allow them to interact with biological macromolecules, making them useful as molecular probes to investigate ligand-receptor interactions and enzymatic pathways in non-clinical, in vitro settings.
Studies on Ligand-Receptor Interactions (In Vitro, Non-Clinical)
In vitro binding assays are fundamental in pharmacology and drug discovery to determine the affinity and selectivity of a ligand for its receptor. Pyrazole derivatives have been extensively studied for their interactions with a variety of receptors. nih.gov The pyrazole ring can act as a bioisostere for other aromatic rings, and its unique electronic properties can influence binding affinity and selectivity. nih.gov
For example, tricyclic pyrazole-based compounds have been synthesized and evaluated for their in vitro binding affinity to cannabinoid receptors (CB1 and CB2). nih.gov These studies have shown that modifications to the pyrazole scaffold and its substituents can lead to high-affinity and selective ligands for the CB2 receptor. nih.gov Similarly, pyrazole-substituted 9-anilinoacridine (B1211779) derivatives have been designed and evaluated as potential inhibitors of the estrogen receptor alpha (ERα), a key target in breast cancer. usp-pl.com Computational docking studies, followed by in vitro cytotoxicity assays, have demonstrated that these compounds can bind to the ERα receptor, showcasing the utility of the pyrazole scaffold in targeting specific receptor binding pockets. usp-pl.com
The interactions of pyrazole derivatives with receptors are governed by various non-covalent forces, including:
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while N-H protons can act as donors, forming crucial interactions with amino acid residues in the receptor's binding site.
Hydrophobic Interactions: The carbon atoms of the pyrazole ring and any attached lipophilic substituents can engage in hydrophobic interactions with nonpolar residues of the receptor.
The bromo and acetonitrile substituents on the this compound core can be synthetically modified to introduce a wide range of functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize binding to a target receptor. The bromine atom, for instance, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
| Receptor Target | Pyrazole Derivative Type | Key Findings from In Vitro Studies |
| Cannabinoid Receptors (CB1/CB2) | Tricyclic Pyrazole-based compounds | Certain derivatives exhibit high in vitro binding affinity and selectivity for the CB2 receptor. nih.gov |
| Estrogen Receptor Alpha (ERα) | Pyrazole-substituted 9-anilinoacridines | Computational and in vitro studies show strong binding to the ERα receptor, indicating potential as inhibitors. usp-pl.com |
| Various Cancer-Related Receptors | Diverse Pyrazole Derivatives | Molecular docking studies predict strong binding interactions with targets like EGFR and VEGFR-2. mdpi.com |
Investigation of Enzymatic Pathways and Inhibition Mechanisms (In Vitro, Non-Clinical)
Enzyme inhibition is a key mechanism of action for many drugs and a vital area of biochemical research. mdpi.com Pyrazole derivatives have been identified as inhibitors of a wide range of enzymes, and in vitro studies are crucial for elucidating their inhibition mechanisms. nih.govglobalresearchonline.net
In vitro enzymatic assays allow for the determination of key inhibition parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These studies can also reveal the mode of inhibition, whether it is competitive, non-competitive, uncompetitive, or mixed.
For example, a study on the inhibition of Cytochrome P450 2E1 (CYP2E1) by a series of pyrazole derivatives revealed a common mixed cooperative inhibition mechanism. nih.gov In this in vitro model, the pyrazole compounds were found to compete with the substrate for both the catalytic and an allosteric site on the enzyme. nih.gov Another study investigated 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives as inhibitors of amine oxidases. researchgate.net The results from in vitro assays showed that these compounds were reversible and non-competitive inhibitors of the tested enzymes. researchgate.net
More recently, pyrazole-phthalazine hybrids have been synthesized and evaluated as α-glucosidase inhibitors in vitro. nih.gov These studies, often complemented by in silico molecular docking, provide insights into the binding modes of the inhibitors within the enzyme's active site. nih.gov Such investigations are critical for the rational design of more potent and selective enzyme inhibitors.
The mechanistic investigation of enzyme inhibition by pyrazole derivatives in vitro typically involves:
Enzyme Kinetic Studies: Measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor to determine the mode of inhibition.
Direct Binding Assays: Using techniques like isothermal titration calorimetry or surface plasmon resonance to directly measure the binding affinity of the inhibitor to the enzyme.
Structural Studies: Employing X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the enzyme-inhibitor complex, providing a detailed view of the binding interactions.
The this compound scaffold can be readily functionalized to create libraries of compounds for screening against various enzymes. The bromo and acetonitrile groups offer synthetic handles to introduce functionalities that can interact with specific residues in an enzyme's active or allosteric sites, leading to the development of potent and selective inhibitors for biochemical research.
| Enzyme Target | Pyrazole Derivative Type | In Vitro Inhibition Mechanism/Findings |
| Cytochrome P450 2E1 (CYP2E1) | Various pyrazole derivatives | Most derivatives exhibited a mixed cooperative inhibition mechanism, competing with the substrate at both catalytic and allosteric sites. nih.gov |
| Amine Oxidases | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Found to be reversible and non-competitive inhibitors. researchgate.net |
| α-Glucosidase | Pyrazole-phthalazine hybrids | Demonstrated potent inhibitory activity in in vitro enzymatic assays. nih.gov |
| Butyrylcholinesterase | Tridentate pyrazole-based compounds | A selective inhibitor of this enzyme was identified. researchgate.net |
Conclusion and Future Perspectives in 2 3 Bromo 1h Pyrazol 1 Yl Acetonitrile Research
Summary of Key Findings and Current Gaps
Research to date has primarily established 2-(3-Bromo-1H-pyrazol-1-yl)acetonitrile as a valuable building block in organic synthesis. The presence of three distinct reactive sites—the bromo substituent, the pyrazole (B372694) ring nitrogen, and the acetonitrile (B52724) moiety—offers a platform for diverse chemical transformations. Synthetic routes to this compound generally involve the N-alkylation of 3-bromopyrazole with a haloacetonitrile, a reaction that can sometimes be complicated by the formation of regioisomers.
Despite these advances, several knowledge gaps persist. There is a notable lack of comprehensive studies dedicated to the systematic exploration of the reactivity of the acetonitrile group in this compound. Furthermore, while its role as a synthetic intermediate is acknowledged, there is limited information on the specific biological activities or material properties of the compound itself. A more thorough investigation into its intrinsic characteristics could unveil novel applications. The development of more efficient and highly regioselective synthetic methods for its preparation also remains an area ripe for improvement.
Emerging Trends in Pyrazole-Acetonitrile Chemistry
The broader field of pyrazole chemistry is currently experiencing a surge in innovative research, with several trends directly applicable to the future study of pyrazole-acetonitrile derivatives. A prominent trend is the increasing focus on the development of sustainable and environmentally friendly synthetic methodologies. This includes the use of green solvents, catalyst-free reactions, and energy-efficient techniques such as microwave and ultrasound-assisted synthesis.
Another significant trend is the growing interest in the application of pyrazole derivatives in the development of functional materials. The unique electronic and coordination properties of the pyrazole ring make it an attractive component for the design of sensors, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs). The incorporation of an acetonitrile group can further enhance these properties by influencing the material's polarity, electron affinity, and potential for intermolecular interactions.
In the realm of medicinal chemistry, the concept of molecular hybridization, where the pyrazole-acetonitrile scaffold is combined with other pharmacologically active moieties, is gaining traction. This approach aims to create novel compounds with enhanced or synergistic biological activities. The exploration of pyrazole-acetonitrile derivatives as inhibitors of various enzymes and protein-protein interactions is also an active area of research.
Directions for Novel Synthetic Methodologies
Future research into the synthesis of this compound and its derivatives is likely to focus on addressing the current limitations of regioselectivity and efficiency. One promising direction is the exploration of novel catalytic systems for the N-alkylation of 3-bromopyrazole. This could involve the use of transition metal catalysts, organocatalysts, or even biocatalysts to achieve higher yields and exclusive formation of the desired N1-isomer.
Flow chemistry represents another exciting frontier for the synthesis of this compound. Continuous flow reactors can offer precise control over reaction parameters, leading to improved safety, scalability, and product purity. The development of a continuous flow process for the synthesis and subsequent functionalization of this compound could significantly streamline its production.
Furthermore, there is a need for the development of novel methods for the direct functionalization of the pyrazole ring and the acetonitrile group. This could involve C-H activation strategies to introduce substituents at the C4 and C5 positions of the pyrazole ring, or the exploration of new reactions of the nitrile group to expand its synthetic utility beyond its current role.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Novel Catalysis | Higher regioselectivity, milder reaction conditions, improved yields | Development of specific catalysts for N-alkylation of 3-bromopyrazole |
| Flow Chemistry | Enhanced safety, scalability, and purity; precise reaction control | Design and optimization of continuous flow reactors for synthesis and functionalization |
| Direct Functionalization | Atom economy, access to novel derivatives | Exploration of C-H activation and new nitrile group transformations |
Potential for Advanced Functional Material Development
The unique combination of a bromo substituent, a pyrazole ring, and an acetonitrile group in this compound makes it a promising candidate for the development of advanced functional materials. The bromo group can serve as a handle for post-synthetic modification, allowing for the incorporation of this pyrazole unit into larger polymeric or supramolecular architectures through cross-coupling reactions.
In the field of metal-organic frameworks (MOFs), the pyrazole nitrogen atoms and the nitrile group can act as coordination sites for metal ions, leading to the formation of novel porous materials with potential applications in gas storage, separation, and catalysis. The electronic properties of the pyrazole-acetonitrile ligand can also influence the photophysical properties of the resulting MOF, opening up possibilities for the development of luminescent sensors.
Furthermore, the electron-withdrawing nature of the nitrile group, combined with the aromatic pyrazole ring, suggests that derivatives of this compound could be explored as components in organic electronic devices. By tuning the substituents on the pyrazole ring, it may be possible to modulate the HOMO/LUMO energy levels and create materials with desirable charge transport properties for use in OLEDs or organic field-effect transistors (OFETs).
| Material Class | Potential Role of this compound | Potential Applications |
| Polymers | Monomeric unit for polymerization via cross-coupling of the bromo group | Conductive polymers, stimuli-responsive materials |
| Metal-Organic Frameworks (MOFs) | Ligand with multiple coordination sites (pyrazole N, nitrile N) | Gas storage and separation, catalysis, sensing |
| Organic Electronics | Building block for electron-transporting or emissive materials | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |
Exploration of Novel Mechanistic Insights through Computational Studies
Computational chemistry offers a powerful tool to deepen our understanding of the reactivity and properties of this compound at the molecular level. Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of its synthesis and subsequent transformations. This can provide valuable insights into the factors governing regioselectivity in N-alkylation reactions and help in the rational design of more efficient synthetic protocols.
Furthermore, computational studies can be used to predict the electronic and photophysical properties of novel materials derived from this compound. By calculating parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge carrier mobilities, it is possible to screen potential candidates for applications in organic electronics and sensor technology before undertaking extensive experimental work.
The study of intermolecular interactions involving the pyrazole-acetonitrile scaffold through computational methods can also guide the design of supramolecular assemblies and crystal engineering efforts. Understanding the nature and strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for controlling the self-assembly of these molecules into well-defined architectures with desired functionalities.
Q & A
Q. What are the key steps in synthesizing 2-(3-bromo-1H-pyrazol-1-yl)acetonitrile, and how are intermediates characterized?
Synthesis typically involves bromination of a pyrazole precursor followed by functionalization with acetonitrile. For example, a two-step protocol may include:
- Step 1 : Bromination at the pyrazole 3-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).
- Step 2 : Alkylation with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to introduce the nitrile group .
Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm intermediate and final product structures.
Q. How does the solubility profile of this compound influence its use in organic reactions?
Solubility varies with solvent polarity. For example, analogs like 3-bromo-pyrazole derivatives exhibit low water solubility (~1.0 µg/mL) but dissolve well in polar aprotic solvents (e.g., DMF: 124 mg/mL, acetone: 3.4 mg/mL) . This informs solvent selection for coupling reactions (e.g., Suzuki-Miyaura) or crystallization.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Identifies pyrazole ring protons (δ 7.5–8.0 ppm) and acetonitrile’s nitrile carbon (δ ~115 ppm).
- FT-IR : Confirms C≡N stretching (~2250 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).
- X-ray crystallography : Resolves stereoelectronic effects, though challenges arise from weak Br scattering .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the pyrazole ring’s substitution pattern?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines atomic positions, especially when bromine’s heavy-atom effect complicates electron density maps. For example, SHELXL’s robust refinement algorithms handle positional disorder in brominated heterocycles, enabling accurate bond-length and angle measurements .
Q. What strategies mitigate impurities like residual acetonitrile in synthetic workflows?
Q. How does the bromine atom’s electronic nature influence reactivity in cross-coupling reactions?
The C-Br bond’s polarization enhances electrophilicity, enabling:
- Buchwald-Hartwig amination : Catalyzed by Pd(dba)₂/Xantphos, yielding amino-pyrazole derivatives.
- Negishi coupling : Zn-mediated reactions with aryl halides.
Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) clarify oxidative addition rates and steric effects .
Q. How are computational methods used to predict biological activity of pyrazole-acetonitrile hybrids?
- Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) or kinase enzymes.
- QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with anti-inflammatory IC₅₀ values.
- ADMET predictions : Assess nitrile toxicity risks (e.g., cyanide release via metabolic hydrolysis) .
Data Contradiction & Optimization
Q. How to address discrepancies in reported melting points for brominated pyrazole derivatives?
Variations arise from polymorphic forms or impurity levels. Solutions include:
Q. Why do coupling reaction yields vary across studies, and how can reproducibility be improved?
Catalyst loading, moisture sensitivity, and bromide scavengers (e.g., Ag₂O) impact yields. Optimization via Design of Experiments (DoE) identifies critical factors (e.g., Pd catalyst type, temperature) .
Methodological Tables
Table 1 : Solubility of this compound analogs in common solvents (20°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.001 |
| DMF | 124 |
| Acetone | 3.4 |
Table 2 : Key spectroscopic signatures of the compound
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 8.1 (pyrazole H), δ 4.5 (CH₂CN) |
| ¹³C NMR | δ 115 (C≡N), δ 95 (C-Br) |
| FT-IR | 2250 cm⁻¹ (C≡N), 560 cm⁻¹ (C-Br) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
